molecular formula C13H11NO B146883 N,N-Diphenylformamide CAS No. 607-00-1

N,N-Diphenylformamide

Cat. No.: B146883
CAS No.: 607-00-1
M. Wt: 197.23 g/mol
InChI Key: DCNUQRBLZWSGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenylformamide is an organic compound with the molecular formula C13H11NO. It is also known as N-Formyldiphenylamine. This compound is characterized by the presence of a formamide group attached to two phenyl groups. It is a crystalline solid with a melting point of 69-73°C and a boiling point of 337°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diphenylformamide can be synthesized through the reaction of formic acid with diphenylamine. The reaction typically involves heating diphenylamine with formic acid under reflux conditions. The reaction can be represented as follows:

C6H5NHC6H5+HCOOHC6H5NCHOC6H5+H2O\text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_5 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{NCHO}\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​NHC6​H5​+HCOOH→C6​H5​NCHOC6​H5​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-diphenylformamidine.

    Reduction: It can be reduced to form N,N-diphenylamine.

    Substitution: It can undergo substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products:

    Oxidation: N,N-Diphenylformamidine.

    Reduction: N,N-Diphenylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Diphenylformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diphenylformamide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the formamide group participates in the reaction. The pathways involved include nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

    N,N-Dimethylformamide: Similar in structure but with methyl groups instead of phenyl groups.

    N,N-Diethylformamide: Similar in structure but with ethyl groups instead of phenyl groups.

    N,N-Diphenylformamidine: An oxidized form of N,N-Diphenylformamide.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to its analogs with alkyl groups. This makes it particularly useful in specific organic synthesis reactions and industrial applications.

Properties

IUPAC Name

N,N-diphenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNUQRBLZWSGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022077
Record name N,N-Diphenylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name N,N-Diphenylformamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20857
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

607-00-1
Record name Diphenylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diphenylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N,N-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Diphenylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF0X003442
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By essentially the procedure of Example 1, a tube was charged with 40 g of methyldiphenylamine and 2.0 g CuCl2. 2H2O. The reaction was run at 115°-125° C. for 2 hr at 290-400 psi. About 0.1 mole of oxygen was injected incrementally. GC/MS analysis showed a 98.6% conversion of methyldiphenylamine and a 43.3% yield of diphenylformamide.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diphenylformamide
Reactant of Route 2
Reactant of Route 2
N,N-Diphenylformamide
Reactant of Route 3
Reactant of Route 3
N,N-Diphenylformamide
Reactant of Route 4
Reactant of Route 4
N,N-Diphenylformamide
Reactant of Route 5
Reactant of Route 5
N,N-Diphenylformamide
Reactant of Route 6
N,N-Diphenylformamide
Customer
Q & A

Q1: What is the molecular structure and some key spectroscopic data for N,N-Diphenylformamide?

A1: this compound (C13H11NO) has been structurally characterized using X-ray crystallography. [] It crystallizes in the orthorhombic space group Pca21 with unit cell dimensions of a = 23.801(4) Å, b = 6.0510(13) Å, and c = 7.2677(14) Å. [] While specific spectroscopic data wasn't detailed in the provided abstracts, researchers often utilize techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to further characterize this compound. For instance, IR spectroscopy would reveal characteristic stretching frequencies for the carbonyl (C=O) and N-H bonds present in the molecule.

Q2: Has the catalytic activity of this compound containing complexes been investigated?

A3: Yes, researchers have explored the use of molybdenum(VI) complexes coordinated with this compound as catalysts for olefin epoxidation reactions. [] Specifically, the complex [MoO2Cl2(dpf)2] (where dpf = this compound) was tested for its ability to catalyze the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant. [] The complex exhibited good catalytic activity, achieving high turnover frequencies and selectively yielding the epoxide product. [] This research highlights the potential of utilizing this compound-containing metal complexes in developing efficient catalytic systems for oxidation reactions.

Q3: Are there any analytical methods commonly employed for the detection and quantification of this compound?

A4: While the provided abstracts didn't specify analytical methods for this compound, gas chromatography (GC) coupled with techniques like flame ionization detection (FID) is commonly employed for analyzing organic compounds, particularly in complex mixtures like those encountered in forensic analysis. [] Given that this compound is found as a stabilizer in some smokeless powders, GC-FID could potentially be applied for its detection and quantification in such matrices. [] The method would involve separating this compound from other components in the sample based on its volatility and then detecting it using the FID, which generates a signal proportional to the amount of the compound present.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.